Boc-Thr(Ile-Fmoc)-OH
Overview
Description
Boc-Thr(Ile-Fmoc)-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of threonine, an amino acid, and features protective groups such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). These protective groups are crucial in peptide synthesis as they prevent unwanted side reactions during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Ile-Fmoc)-OH typically involves the following steps:
Protection of Threonine: Threonine is first protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting threonine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling with Isoleucine: The Boc-protected threonine is then coupled with Fmoc-protected isoleucine. This step is usually carried out using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The final product, this compound, is obtained by selectively deprotecting the intermediate compounds under mild acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group of threonine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially during peptide bond formation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Coupling reagents like DCC or DIC in the presence of HOBt or N-hydroxysuccinimide (NHS) are commonly used.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Peptide chains with this compound incorporated.
Scientific Research Applications
Boc-Thr(Ile-Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: Researchers use it to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of synthetic peptides for various industrial applications, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-Thr(Ile-Fmoc)-OH is primarily related to its role in peptide synthesis. The protective groups (Boc and Fmoc) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound interacts with coupling reagents and catalysts to facilitate the formation of peptide chains.
Comparison with Similar Compounds
Boc-Thr-OH: Lacks the Fmoc-protected isoleucine.
Fmoc-Thr-OH: Lacks the Boc-protected threonine.
Boc-Ile-OH: Contains Boc-protected isoleucine instead of threonine.
Uniqueness: Boc-Thr(Ile-Fmoc)-OH is unique due to the presence of both Boc and Fmoc protective groups, which provide greater flexibility and control in peptide synthesis. This dual protection allows for selective deprotection and coupling, making it a valuable tool in the synthesis of complex peptides.
Properties
IUPAC Name |
(2S,3R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O8/c1-7-17(2)24(27(35)39-18(3)25(26(33)34)32-29(37)40-30(4,5)6)31-28(36)38-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,7,16H2,1-6H3,(H,31,36)(H,32,37)(H,33,34)/t17-,18+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXQNNYVNXVLDP-MSFWWKAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OC(C)C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O[C@H](C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301116061 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301116061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944283-27-6 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944283-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl]-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301116061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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